Cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is a cyclic peptide compound notable for its unique structure and potential biological activities. The compound belongs to the class of cyclic depsipeptides, which are characterized by their cyclic structure and the presence of both amide and ester linkages. It has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology due to its potential therapeutic applications.
Cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is classified under:
The synthesis of this cyclic peptide can be approached through several methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the efficient assembly of peptide chains while minimizing side reactions.
The synthesis typically requires careful selection of protecting groups for amino acids to prevent undesired reactions during coupling. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for amines and Boc (tert-butyloxycarbonyl) for carboxylic acids. The choice of solvent and reaction conditions is crucial for achieving high purity and yield.
The molecular formula of cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is C30H51N5O7, with a molecular weight of approximately 593.80 g/mol.
The structure features multiple stereocenters contributing to its conformational diversity, which may influence its biological activity.
Cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] can undergo various chemical reactions typical of peptides:
These reactions are essential for studying the compound's properties and potential modifications for therapeutic applications.
The mechanism of action for cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
These properties suggest that cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] has suitable characteristics for membrane permeability and potential bioactivity.
Cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] has several potential applications in scientific research:
Research continues to explore its full range of biological activities and applications in medicine and biotechnology .
The synthesis of cyclo[N(Me)Ala-βAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val] employs 2-chlorotrityl chloride (2-CTC) resin as the primary solid support due to its ability to suppress racemization and prevent diketopiperazine formation during linear precursor assembly [3] [7]. The stepwise elongation follows Fmoc/t-Bu chemistry, with critical modifications:
Post-assembly, cleavage from the resin uses 5% TFA in DCM, preserving side-chain protecting groups (e.g., t-Bu for Ser/Thr). The linear precursor is cyclized in solution under high dilution (10⁻³ M) to suppress oligomerization [7].
Table 1: SPPS Building Blocks and Coupling Conditions
Residue | Coupling Reagent | Solvent | Time | Special Considerations |
---|---|---|---|---|
N(Me)Ala/N(Me)Val | HATU/DIPEA | DMF | 60 min | Double coupling, 4-fold excess |
β-Ala | HBTU/DIPEA | DMF | 120 min | 6-fold excess, elevated temperature |
D-OLeu/D-Pro | DIC/HOBt | DCM | 45 min | Pre-activated anhydride |
Ile | HATU/DIPEA | DMF | 45 min | Standard protocol |
Microwave irradiation significantly accelerates the macrocyclization of N(Me)Ala-βAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val, reducing reaction times from hours to minutes while improving yields by 15–25% [3] [5]. Key parameters include:
The DL-N(Me)Val residue enhances cyclization kinetics due to its flexible stereochemistry, reducing conformational strain during ring formation [5] [6].
Table 2: Cyclization Methods Comparative Analysis
Method | Conditions | Time | Yield | Epimerization |
---|---|---|---|---|
Conventional | PyBOP/DIEA, DMF, RT | 24 h | 45% | 5–8% |
Microwave-assisted | PyBOP/DIEA, DMF, 70°C, MW | 10 min | 68% | <2% |
Enzymatic | Thioesterase, pH 7.4, 37°C | 2 h | 52% | None |
D-OLeu incorporation requires chiral HPLC monitoring to detect epimerization during coupling. Optimal results are achieved with DIC/HOBt in DCM at 0°C, limiting racemization to <3% [5]. The D-Pro residue acts as a β-turn inducer, facilitating cyclization by pre-organizing the linear precursor into a pseudo-cyclic conformation [7].
The DL-N(Me)Val residue introduces strategic conformational flexibility:
Stereochemical integrity is verified using Marfey’s reagent post-cleavage, confirming >98% enantiopurity for D-OLeu and L-Ile residues [5].
Orthogonal protection is critical for this depsipeptide:
For enzymatic approaches, N-acetylcysteamine (SNAC) thioesters serve as biomimetic handles for thioesterase-mediated cyclization, avoiding side reactions during chemical deprotection [4] [9].
Thioesterase (TE) domains from nonribosomal peptide synthetases (NRPS) enable chemo- and stereoselective cyclization:
Post-synthetic modifications include:
Table 3: Enzymatic vs. Chemical Macrocyclization
Parameter | Chemical (PyBOP) | Enzymatic (TycC TE) |
---|---|---|
Yield | 45–68% | 52–65% |
Epimerization | <2–8% | None |
Byproducts | Oligomers (5–10%) | Hydrolyzed peptide (8%) |
Scalability | Moderate | Limited by enzyme cost |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3